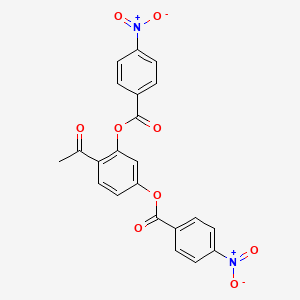
4-Acetylbenzene-1,3-diyl bis(4-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE is a complex organic compound characterized by the presence of multiple functional groups, including acetyl, nitro, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available starting materials. One common approach is as follows:
Nitration: The nitration of benzene derivatives to introduce nitro groups using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The formation of ester bonds by reacting the hydroxyl groups with benzoic acid derivatives in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The acetyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural features.
Biological Studies: Used in studies to understand the interactions of nitro and acetyl groups with biological molecules.
Mechanism of Action
The mechanism of action of 4-ACETYL-3-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the acetyl group can undergo nucleophilic attack. These interactions can affect biological pathways and molecular functions, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-NITROBENZOYL)OXY]PHENYL 3-NITROBENZOATE
- 4-{4-[(3-NITROBENZOYL)OXY]PHENOXY}PHENYL 3-NITROBENZOATE
- 4-[(4-NITROBENZOYL)OXY]PHENYL 4-NITROBENZOATE
Properties
Molecular Formula |
C22H14N2O9 |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[4-acetyl-3-(4-nitrobenzoyl)oxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C22H14N2O9/c1-13(25)19-11-10-18(32-21(26)14-2-6-16(7-3-14)23(28)29)12-20(19)33-22(27)15-4-8-17(9-5-15)24(30)31/h2-12H,1H3 |
InChI Key |
LGMPVXVPAVUTSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















